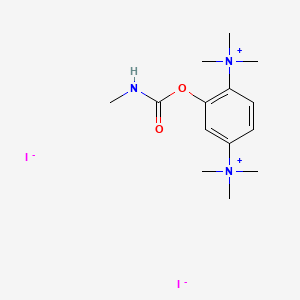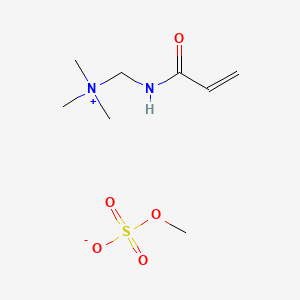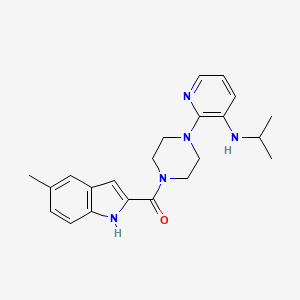
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine is a chemical compound with the molecular formula C20H29N2O2PS and a molecular weight of 392.495 g/mol . It is known for its unique structure, which includes phosphinothioyl and hydrazine functional groups, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for Bis(4-tert-butylphenoxy)phosphinothioylhydrazine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioyl derivatives.
Reduction: Reduction reactions can lead to the formation of phosphinothioylhydrazine derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinothioyl oxides, while substitution reactions can produce a variety of phenoxy-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism by which Bis(4-tert-butylphenoxy)phosphinothioylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in polymer processing.
Bis(4-tert-butylphenyl)amine: Used in organic synthesis and as a stabilizer in various applications.
Bis(4-tert-butylphenyl) phenyl phosphate: Utilized in flame retardants and plasticizers.
Uniqueness
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine stands out due to its combination of phosphinothioyl and hydrazine functional groups, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
26276-54-0 |
|---|---|
Molekularformel |
C20H29N2O2PS |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
bis(4-tert-butylphenoxy)phosphinothioylhydrazine |
InChI |
InChI=1S/C20H29N2O2PS/c1-19(2,3)15-7-11-17(12-8-15)23-25(26,22-21)24-18-13-9-16(10-14-18)20(4,5)6/h7-14H,21H2,1-6H3,(H,22,26) |
InChI-Schlüssel |
JRXHLWFCZUJXHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=S)(NN)OC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)













